![molecular formula C14H15F2N3O3 B3000605 Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1018052-85-1](/img/structure/B3000605.png)
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the formation of the pyrazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a hydrazine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Difluoromethylation: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under basic conditions.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules and as a building block for various industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: This compound has a similar structure but with a methyl group instead of an oxo group.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3/c1-2-22-10(21)6-19-14-11(12(18-19)7-3-4-7)8(13(15)16)5-9(20)17-14/h5,7,13H,2-4,6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRLTNNSYCHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=O)N2)C(F)F)C(=N1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)
![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3000526.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3000531.png)
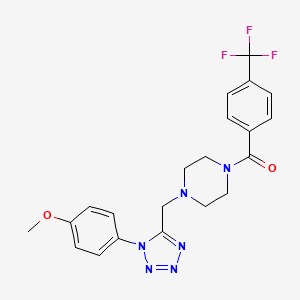
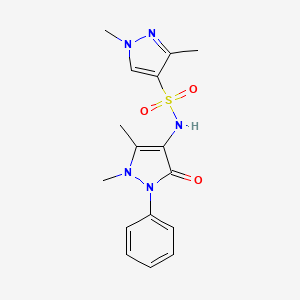
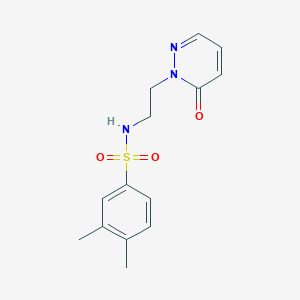
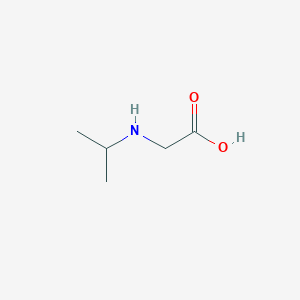
![3-(3-Methylthiophen-2-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B3000541.png)
![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)
![(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID](/img/structure/B3000543.png)
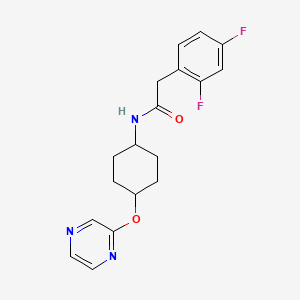
![1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3000545.png)
